
5-nitro-2-(1H-pyrrol-1-yl)phenol
Overview
Description
5-nitro-2-(1H-pyrrol-1-yl)phenol is a compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O3/c13-10-7-8(12(14)15)3-4-9(10)11-5-1-2-6-11/h1-7,13H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.19 . The compound is stored under refrigerated conditions .Scientific Research Applications
1. Chromogenic Receptor for Ion Detection
A compound related to 5-nitro-2-(1H-pyrrol-1-yl)phenol was utilized as a chromogenic receptor for detecting F-/AcO- and Al3+ ions. This application involved the construction of reversible paper strips for ion detection, showcasing the compound's usefulness in analytical chemistry (Bhattacharyya et al., 2017).
2. Reaction with Nitric Oxide and Peroxynitrite
Different phenol substrates, including derivatives of this compound, were studied for their reactivity with nitric oxide and peroxynitrite. This research has implications in understanding the chemical interactions and potential applications of these compounds in biological systems (Yenes & Messeguer, 1999).
3. Influence on Redox Activity
Studies have been conducted on how the introduction of nitro groups into phenyl and pyridine rings, like in this compound, affects the redox activity of certain complexes. This research is significant in the field of electrochemistry and could inform the design of new materials and catalysts (Sanina et al., 2014).
4. Development of Ion Sensors
The compound's derivatives have been used to develop ion sensors, such as a colorimetric sensor for halide ions. This showcases its potential in environmental monitoring and analytical applications (Gale et al., 1999).
5. Pyrrole Derivatives as Corrosion Inhibitors
Derivatives of this compound have been studied as corrosion inhibitors, indicating their potential application in material science and engineering to enhance the durability of metals (Ansari et al., 2014).
Mechanism of Action
Mode of Action
A molecular docking investigation of similar compounds revealed binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . These interactions could potentially influence the compound’s mode of action.
Result of Action
Similar compounds have shown pronounced docking properties and biological activity , suggesting potential therapeutic possibilities.
Properties
IUPAC Name |
5-nitro-2-pyrrol-1-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10-7-8(12(14)15)3-4-9(10)11-5-1-2-6-11/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDJALIVRCUNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

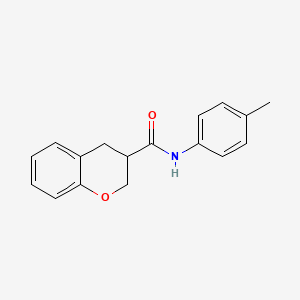
![2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2750416.png)
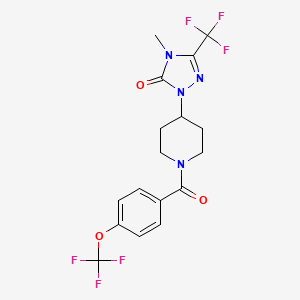

![Methyl 4-[(thiocyanatoacetyl)amino]benzoate](/img/structure/B2750423.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-cyclopropylacetamide](/img/structure/B2750424.png)
![1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2750426.png)
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide](/img/structure/B2750427.png)
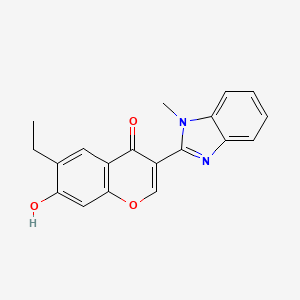
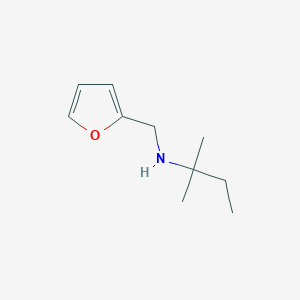

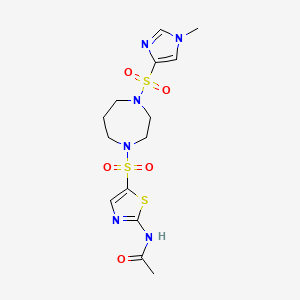
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2750434.png)
